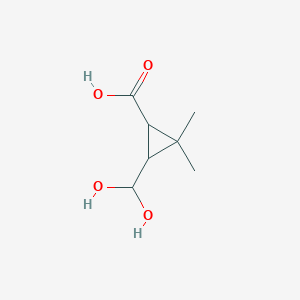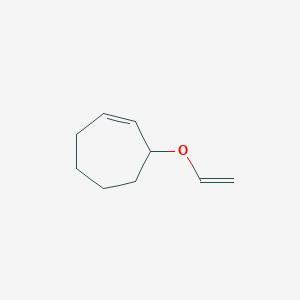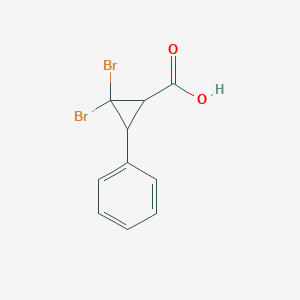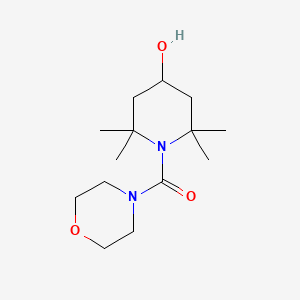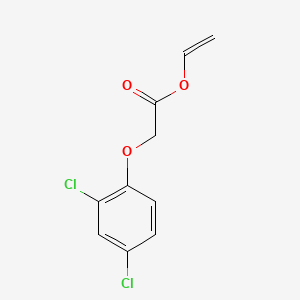
Ethenyl 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and an ethenyl group attached to the acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with ethenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetic acid or its aldehyde derivative.
Reduction: Formation of 2-(2,4-dichlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide due to its structural similarity to other phenoxyacetic acid derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors, which are involved in regulating plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the ethenyl group.
2-Ethylhexyl 2-(2,4-dichlorophenoxy)acetate: Another ester derivative with a longer alkyl chain.
Uniqueness
Ethenyl 2-(2,4-dichlorophenoxy)acetate is unique due to the presence of the ethenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
4280-66-4 |
|---|---|
Molekularformel |
C10H8Cl2O3 |
Molekulargewicht |
247.07 g/mol |
IUPAC-Name |
ethenyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h2-5H,1,6H2 |
InChI-Schlüssel |
MRQZSXQEGOSLMV-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


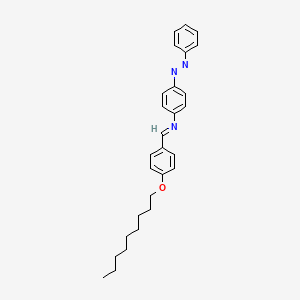
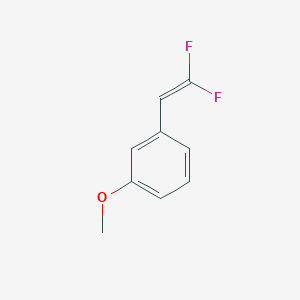
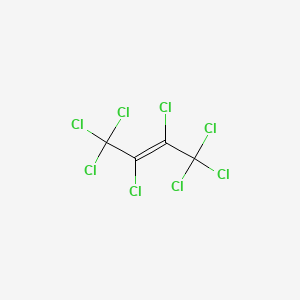

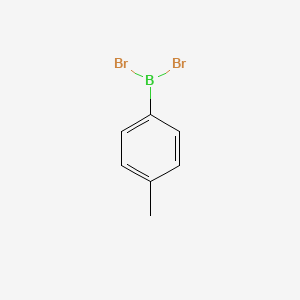

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
